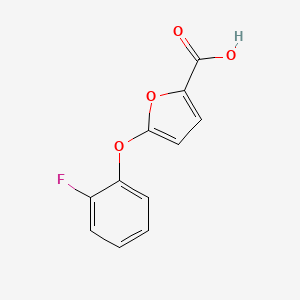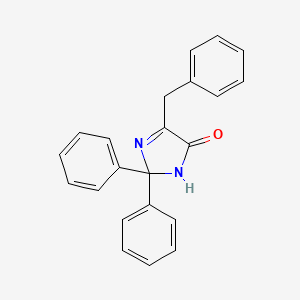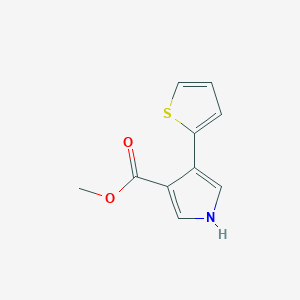
Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features both a thiophene and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of thiophene-2-carboxaldehyde with a suitable pyrrole derivative. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring . The reaction conditions often include the use of a solvent such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the ester group can produce the corresponding alcohol.
Applications De Recherche Scientifique
Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition of specific enzymes or interaction with DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde share structural similarities and are used in similar applications.
Pyrrole derivatives: Compounds such as pyrrole-2-carboxylic acid and N-methylpyrrole are also structurally related and have comparable uses in synthesis and research.
Uniqueness
Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate is unique due to the combination of the thiophene and pyrrole rings, which imparts distinct electronic and structural properties. This dual-ring system can enhance its reactivity and potential as a versatile building block in organic synthesis.
Propriétés
Formule moléculaire |
C10H9NO2S |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
methyl 4-thiophen-2-yl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)8-6-11-5-7(8)9-3-2-4-14-9/h2-6,11H,1H3 |
Clé InChI |
ZIYZWDXKNPADGN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CNC=C1C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



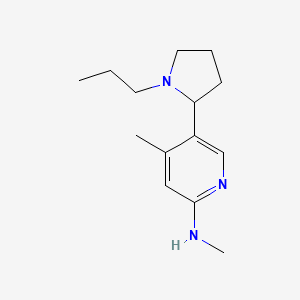


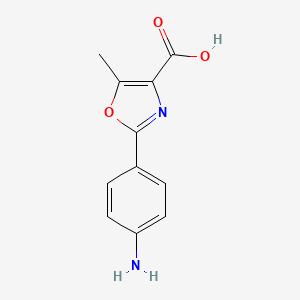
![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11804870.png)
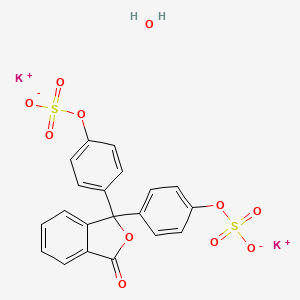

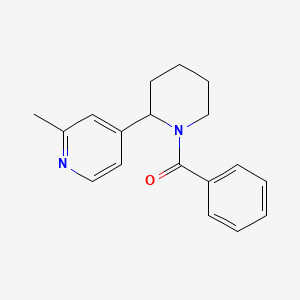

![1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804888.png)
